6-Desamino 6-Chloro Etravirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

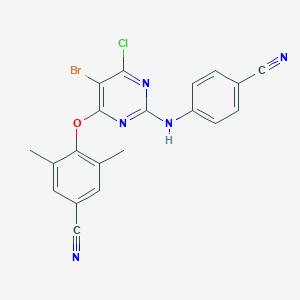

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Discovery and Management of 6-Desamino-6-Chloro Etravirine as a Process Impurity in Etravirine Synthesis

An in-depth technical guide by a Senior Application Scientist

This guide provides a comprehensive technical examination of the process-related impurity, 6-Desamino-6-Chloro Etravirine, which is associated with the synthesis of the antiretroviral drug Etravirine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of impurity identification, characterization, and control strategies in pharmaceutical manufacturing.

Introduction: The Context of Etravirine and the Imperative of Impurity Profiling

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves non-competitive binding to a hydrophobic pocket of the reverse transcriptase enzyme, which induces a conformational change that inactivates the enzyme and halts viral DNA polymerization.[3][4] This mode of action provides Etravirine with a high genetic barrier to resistance, making it effective against HIV strains that are resistant to first-generation NNRTIs.[3]

The synthesis of a complex molecule like Etravirine involves multiple chemical steps. Consequently, the formation of process-related impurities—substances that are chemically related to the active pharmaceutical ingredient (API) and are formed during manufacturing—is a significant concern.[1][2][5] Regulatory bodies mandate stringent impurity profiling to ensure the safety, efficacy, and quality of the final drug product.[1][5] This guide focuses on a specific process impurity, 6-Desamino-6-Chloro Etravirine, detailing its synthetic origin, characterization, and the strategies required for its control.

Synthetic Origin and Mechanistic Insight into the Formation of 6-Desamino-6-Chloro Etravirine

The discovery of 6-Desamino-6-Chloro Etravirine stems from the diligent analysis of Etravirine synthesis batches. Its formation is intrinsically linked to the specific reagents and intermediates used in the manufacturing process.

Plausible Formation Pathway

Several synthetic routes to Etravirine have been developed, often starting from a substituted pyrimidine core, such as 2,4,6-trichloropyrimidine.[6] A common strategy involves sequential nucleophilic substitution reactions to build the final molecule. The formation of 6-Desamino-6-Chloro Etravirine, chemically named 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, points to an incomplete or side reaction at the 6-position of the pyrimidine ring.[7][8]

The final step in many synthetic pathways is the conversion of a 6-chloro intermediate to the 6-amino group of Etravirine via ammonification.[6] If this conversion is incomplete, the 6-chloro intermediate will persist as an impurity. Alternatively, if a precursor with a leaving group at the 6-position is used, a side reaction with a chloride source in the reaction mixture could also lead to the formation of this impurity. Optimizing the ammonification step—by adjusting pressure, temperature, reaction time, and the concentration of ammonia—is crucial to suppress the formation of this impurity.[6]

Caption: Proposed formation of the 6-Desamino-6-Chloro impurity.

Analytical Workflow: From Detection to Structural Confirmation

The identification of an unknown impurity requires a systematic analytical approach, combining separation science with spectroscopic techniques for definitive structure elucidation.

Isolation and Characterization Protocol

-

Detection and Isolation:

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for detecting and separating impurities from the main API.[2][9]

-

Procedure: A gradient HPLC method is developed to achieve baseline separation. The peak corresponding to the unknown impurity is collected using a preparative HPLC system to isolate a sufficient quantity for structural analysis.

-

-

Structure Elucidation:

-

High-Resolution Mass Spectrometry (HRMS): The isolated impurity is subjected to HRMS (e.g., Q-TOF or Orbitrap) to determine its precise molecular weight and elemental composition. The molecular formula for 6-Desamino-6-Chloro Etravirine is C₂₀H₁₃BrClN₅O, with a corresponding molecular weight of approximately 454.7 g/mol .[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Comparison with the Etravirine spectrum reveals the absence of the characteristic broad singlet for the -NH₂ protons. Shifts in the aromatic proton signals on the pyrimidine ring are also observed.

-

¹³C NMR: The most significant change is the chemical shift of the C6 carbon on the pyrimidine ring, which moves downfield due to the substitution of the electron-donating amino group with the electron-withdrawing chloro group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the connectivity of the entire molecule and definitively assign the position of the chloro substituent.

-

-

Comparative Analytical Data

| Parameter | Etravirine (Expected) | 6-Desamino-6-Chloro Etravirine (Observed) | Rationale for Difference |

| Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₁₃BrClN₅O | Replacement of -NH₂ with -Cl |

| Molecular Weight | ~435.3 g/mol | ~454.7 g/mol [10] | Mass difference between -NH₂ and -Cl |

| ¹H NMR | Presence of -NH₂ proton signals | Absence of -NH₂ proton signals | Structural substitution |

| ¹³C NMR | C6 carbon signal in the region typical for an amino-substituted aromatic carbon | C6 carbon signal shifted due to the electronegative chloro substituent | Change in electronic environment |

Quantitative Analysis: Method Development and Validation

For routine quality control, a validated, stability-indicating analytical method is essential for quantifying 6-Desamino-6-Chloro Etravirine.

Experimental Protocol: RP-HPLC Method for Impurity Quantification

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[9][11]

-

Mobile Phase A: Aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0).[9][11]

-

Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[9][11]

-

Elution Program: A gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the API and all impurities.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 310 nm, where both Etravirine and the impurity show good absorbance.[9][11]

-

Injection Volume: 10 µL.[11]

-

Quantification: Performed using an external reference standard of 6-Desamino-6-Chloro Etravirine.[1][10]

Method Validation

The method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

A Framework for Impurity Control

A robust control strategy is crucial to ensure that the level of 6-Desamino-6-Chloro Etravirine in the final drug substance is consistently below the qualification threshold defined by ICH guidelines.

-

Process Optimization: The primary control point is the optimization of the synthetic step where the impurity is formed. Fine-tuning reaction conditions (temperature, pressure, stoichiometry of reagents, reaction time) can significantly minimize its generation.[6]

-

In-Process Controls (IPCs): Implementing IPCs to monitor the completion of the ammonification reaction allows for real-time process adjustments and ensures the level of the chloro-intermediate is below a set limit before proceeding.

-

Raw Material Control: Ensuring the quality of starting materials and reagents is critical to prevent the introduction of substances that could promote side reactions.

-

Specification Setting: A final acceptance criterion (specification) for 6-Desamino-6-Chloro Etravirine is established for the Etravirine API. This limit is based on toxicological data and regulatory standards.

Caption: Logical workflow for the control of a process impurity.

Conclusion

The successful identification, characterization, and control of 6-Desamino-6-Chloro Etravirine serve as a testament to the rigorous scientific processes underpinning modern pharmaceutical manufacturing. This in-depth guide illustrates that a profound understanding of organic synthesis, combined with advanced analytical technologies and a robust quality control framework, is essential. By meticulously managing process-related impurities, drug developers can ensure the consistent production of high-quality, safe, and effective medicines like Etravirine for patients worldwide.

References

-

SynThink Research Chemicals. Etravirine EP Impurities & USP Related Compounds. [Link]

-

Yuan, J., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Beilstein Journal of Organic Chemistry. [Link]

-

Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]

-

Asian Pacific Journal of Health Sciences. Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. [Link]

-

Veeprho. Etravirine Impurities and Related Compound. [Link]

-

Gatell, J. M., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiología Clínica. [Link]

-

SynZeal. 6-Desamino 6-Chloro Etravirine. [Link]

-

ResearchGate. (PDF) Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. [Link]

-

Patsnap Synapse. What is the mechanism of Etravirine?. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 5. apjhs.com [apjhs.com]

- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS No- 269055-76-7 | NA [chemicea.com]

- 8. This compound | 269055-76-7 | SynZeal [synzeal.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. This compound - SRIRAMCHEM [sriramchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 6-Desamino-6-Chloro Etravirine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 6-Desamino-6-Chloro Etravirine, a potential process-related impurity or derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. In pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1] This document outlines an integrated analytical approach utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis Spectroscopy. By detailing step-by-step protocols, data interpretation strategies, and the underlying scientific rationale, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals tasked with the characterization of Etravirine and its related substances.

Introduction and Compound Profile

Etravirine is a highly potent diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection.[2][3][4] Its unique molecular flexibility allows it to bind effectively to the reverse transcriptase enzyme, even in the presence of resistance-conferring mutations.[3] The synthesis and manufacturing of such a complex molecule can lead to the formation of various related substances or impurities.[1]

The subject of this guide, 6-Desamino-6-Chloro Etravirine, represents a structural analog where the C6-amino group of the pyrimidine core is substituted with a chlorine atom. This modification can arise from specific synthetic pathways, for instance, from an intermediate that has not been fully converted to the final amino-substituted product. Understanding the precise structure of such impurities is a critical regulatory requirement and essential for toxicology assessments.

Structural Comparison

The key structural difference between Etravirine and the 6-Desamino-6-Chloro derivative is highlighted below. This seemingly minor change significantly alters the molecule's electronic properties and hydrogen bonding capabilities, which necessitates a full spectroscopic confirmation.

Caption: Structural comparison of Etravirine and 6-Desamino-6-Chloro Etravirine.

Integrated Analytical Workflow

A multi-technique, orthogonal approach is crucial for the unambiguous identification of an unknown or specified impurity. The logical flow begins with detection and molecular weight determination by LC-MS, followed by isolation and detailed structural elucidation using high-resolution techniques like NMR. FT-IR and UV-Vis provide complementary functional group and chromophore information, respectively.

Caption: A logical workflow for spectroscopic analysis and confirmation.

Mass Spectrometry (MS) Analysis

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for this analysis.[1] It provides the exact molecular weight, enabling the derivation of a molecular formula, which is the first and most critical piece of evidence in identifying an unknown compound. Electrospray Ionization (ESI) is the preferred ionization technique for molecules like Etravirine due to its polarity and ability to form protonated molecules ([M+H]⁺) with high efficiency.

Experimental Protocol (LC-HRMS)

-

Sample Preparation: Dissolve the isolated impurity or the bulk drug substance containing the impurity in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1-10 µg/mL.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Rationale: This gradient effectively separates the slightly more non-polar impurity from the parent Etravirine. Formic acid aids in protonation for better ESI response.

-

-

Mass Spectrometry (ESI-QTOF):

-

Ionization Mode: Positive ESI.

-

Mass Range: 100-1000 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Full scan mode for molecular formula determination and targeted MS/MS for fragmentation analysis.

-

Data Interpretation & Expected Results

The primary goal is to observe the protonated molecular ion [M+H]⁺ and analyze its isotopic pattern. The presence of both bromine and chlorine atoms in the molecule creates a highly distinctive isotopic signature.

| Property | Etravirine (C₂₀H₁₅BrN₆O) | 6-Desamino-6-Chloro Etravirine (C₂₀H₁₄BrClN₅O) |

| Monoisotopic Mass | 434.0491 Da | 453.0101 Da |

| [M+H]⁺ (Calculated) | 435.0569 Da | 454.0179 Da |

| Key Isotope Pattern | A+2 peak (~98% intensity of A) due to ⁷⁹Br/⁸¹Br | A+2 peak (~130% intensity) due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl; A+4 peak (~32% intensity) |

The observed mass for the impurity should match the calculated mass for C₂₀H₁₄BrClN₅O within a narrow mass tolerance (e.g., < 5 ppm). The distinctive A/A+2/A+4 isotopic cluster provides very strong evidence for the presence of one bromine and one chlorine atom, validating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton. For a molecule of this complexity, 2D NMR experiments (like COSY and HSQC) are essential to confidently assign all signals. DMSO-d₆ is a common solvent for Etravirine and related compounds due to its excellent solubilizing power.[5]

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiments: ¹H, ¹³C, and optionally COSY, HSQC, HMBC.

-

Temperature: 298 K.

-

Rationale: A higher field spectrometer provides better signal dispersion, which is critical for resolving the crowded aromatic regions of the spectrum.

-

Predicted ¹H NMR Data & Interpretation

The key change expected in the ¹H NMR spectrum is the disappearance of the C6-NH₂ signal, which is a broad singlet around 7.11 ppm in the spectrum of Etravirine. Other shifts will be subtly affected by the electronic change from an electron-donating -NH₂ group to an electron-withdrawing -Cl atom.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Change from Etravirine |

| ~9.8-10.0 | Singlet | 1H | C2-NH | The C2-NH proton signal may shift slightly downfield due to the increased electron-withdrawing nature of the pyrimidine ring. |

| ~8.7-8.9 | Singlet | 1H | Pyrimidine C5-H | This proton is adjacent to the new Chlorine atom and the Bromine atom. Its chemical environment is significantly altered, likely causing a substantial downfield shift compared to any pyrimidine protons in the parent drug. |

| ~7.80 | Singlet | 2H | C3', C5'-H (Phenoxy ring) | Minimal change expected as this ring is distant from the modification site. |

| ~7.65 | Doublet | 2H | C2'', C6''-H (Anilino ring) | Minor shifts possible due to overall electronic changes. |

| ~7.55 | Doublet | 2H | C3'', C5''-H (Anilino ring) | Minor shifts possible due to overall electronic changes. |

| ~2.15 | Singlet | 6H | Ar-CH₃ | Minimal change expected. |

Note: The C5-H proton on the pyrimidine ring of Etravirine is substituted with Bromine, so there is no signal. In the proposed impurity, the Bromine is still at C5, but the C6-NH2 is replaced by Cl. The structure of Etravirine is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. The pyrimidine ring has substituents at 2, 4, 5, and 6. There are no protons directly on the pyrimidine ring in Etravirine. This interpretation needs correction. The core structure is a 2,4,6-trisubstituted, 5-bromo pyrimidine. There is no C5-H. The primary change will be the absence of the NH₂ proton signal.

Corrected Interpretation: The most definitive change will be the complete absence of the broad singlet corresponding to the C6-NH₂ protons, which appears around δ 7.11 ppm in Etravirine's spectrum. The electronic impact of replacing -NH₂ with -Cl may cause subtle shifts (<0.2 ppm) in the signals of the adjacent aromatic rings, but the disappearance of the amino proton signal is the key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying functional groups. The transition from a primary amine (-NH₂) to a C-Cl bond will result in a clear and diagnostic change in the spectrum. The -NH₂ group has characteristic stretching vibrations, which will be absent in the impurity.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the isolated impurity with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectrometer: Standard FT-IR spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Interpretation & Expected Results

| Wavenumber (cm⁻¹) | Assignment in Etravirine | Expected in Impurity | Rationale |

| 3484, 3380 | N-H stretching (asymmetric & symmetric) of C6-NH₂ | Absent | The primary amine group has been replaced. |

| ~3350 | N-H stretching of C2-NH | Present | This secondary amine group remains. |

| 2223 | C≡N stretching | Present | Both nitrile groups are unchanged. |

| ~1640 | N-H scissoring (NH₂) | Absent | This bending vibration is characteristic of the primary amine. |

| 1243, 1059 | C-O-C stretching (Aryl ether) | Present | The ether linkage is unchanged. |

| ~750-850 | C-Cl stretching | Present | A new peak is expected in this region, confirming the C-Cl bond. |

The most significant diagnostic feature is the disappearance of the pair of sharp peaks above 3350 cm⁻¹ characteristic of the primary amine N-H stretches, which are present in the spectrum of Etravirine.

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system. The replacement of the auxochromic amino group (-NH₂) with a chloro group will induce a hypsochromic shift (blue shift) in the maximum absorption wavelength (λmax). This is because the lone pair of electrons on the amino group extends the conjugation of the pyrimidine system, whereas the chloro group is less effective in this regard.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the impurity (e.g., 1-10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.[6]

-

Data Acquisition:

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 400 nm.

-

Blank: Use the same solvent as a reference.

-

Data Interpretation & Expected Results

-

Etravirine λmax: Approximately 311 nm in methanol.[6]

-

Predicted Impurity λmax: A shift to a shorter wavelength (e.g., ~300-305 nm) is expected. The removal of the electron-donating amino group reduces the extent of conjugation in the overall chromophore, requiring higher energy (shorter wavelength) for the π→π* electronic transition.

Conclusion: Synthesizing the Data for Structural Confirmation

Unambiguous structural confirmation of 6-Desamino-6-Chloro Etravirine is achieved by integrating the evidence from all four spectroscopic techniques.

Caption: Convergence of evidence for structural confirmation.

The mass spectrometry data confirms the elemental composition. The NMR and FT-IR data confirm the specific substitution at the C6 position by demonstrating the absence of the amino group. Finally, the UV-Vis data provides corroborating evidence of the altered electronic structure. This collective, self-validating dataset provides the highest level of confidence in the final structural assignment.

References

-

Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration. Available at: [Link]

-

PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Available at: [Link]

-

Li, W., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal. Available at: [Link]

-

Veeprho. (n.d.). Etravirine Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

-

New Drug Approvals. (2014). Etravirine. PharmaCompass. Available at: [Link]

-

Tseng, A. (2014). Selected Properties of Etravirine. hivclinic.ca. Available at: [Link]

-

Barath, M., et al. (2020). Analytical method development and validation of Etravirine by UV Spectroscopy. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Wikipedia. (n.d.). Etravirine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Etravirine. ResearchGate. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Etravirine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

Navigating HIV-1 Therapeutics: A Technical Guide to Etravirine and its Synthetic Precursor (CAS 269055-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of NNRTI-Based HIV-1 Treatment

The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) treatment has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents play a crucial role in combination antiretroviral therapy (cART). This guide provides an in-depth technical overview of Etravirine (ETR), a second-generation NNRTI, with a particular focus on its research applications, mechanism of action, and the role of its key synthetic intermediate, 6-Desamino 6-Chloro Etravirine (CAS 269055-76-7). Etravirine represents a significant advancement in the management of treatment-experienced patients, particularly those with viral strains resistant to first-generation NNRTIs.

The Role of CAS 269055-76-7: A Crucial Synthetic Intermediate

The compound identified by CAS number 269055-76-7 is chemically known as 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile, also referred to as this compound. Its primary and critical role in the pharmaceutical field is as an intermediate in the synthesis of the active pharmaceutical ingredient, Etravirine.

In the manufacturing process of Etravirine, this intermediate is a pivotal precursor. Furthermore, it serves as a crucial reference standard for analytical method development, validation, and quality control (QC) applications during the commercial production of Etravirine. The purity and precise characterization of this intermediate are essential for ensuring the quality and consistency of the final drug product. While not intended for direct therapeutic or diagnostic use, its availability and quality are indispensable for the production of Etravirine.

Etravirine: A Second-Generation NNRTI

Etravirine, sold under the brand name Intelence, is a diarylpyrimidine (DAPY) derivative designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like efavirenz and nevirapine.[1] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, thereby maintaining its inhibitory activity even in the presence of resistance-conferring mutations.[1][2]

Mechanism of Action

Etravirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of the enzyme.[2][3] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3][4] Notably, Etravirine does not inhibit human DNA polymerases, contributing to its selective antiviral activity.[5]

Conclusion

Etravirine stands as a testament to the progress in antiretroviral drug development, offering a vital therapeutic option for treatment-experienced individuals with HIV-1, including those with resistance to earlier NNRTIs. Its unique mechanism of action and high genetic barrier to resistance underscore its clinical importance. The compound with CAS number 269055-76-7, this compound, while not a therapeutic agent itself, is an indispensable component in the synthesis and quality control of this life-saving medication. Ongoing research continues to explore the full potential of Etravirine, including its use in diverse patient populations and its potential repurposing for other diseases, highlighting its continued relevance in the field of drug development and therapy.

References

-

Wikipedia. Etravirine. [Link]

-

Patsnap Synapse. What is the mechanism of Etravirine? (2024-07-17). [Link]

-

PubMed. [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. [Link]

-

NCBI Bookshelf. Etravirine - LiverTox. (2018-02-20). [Link]

-

PubChem. Etravirine | C20H15BrN6O | CID 193962. [Link]

-

withpower.com. Etravirine Access for HIV · Info for Participants. [Link]

-

Scribd. Etravirine: Mechanism of Action Overview. [Link]

-

NIH. Role of etravirine in the management of treatment-experienced patients with human immunodeficiency virus type 1. [Link]

-

Clinicaltrials.eu. Etravirine – Application in Therapy and Current Clinical Research. [Link]

-

NIH. The role of etravirine in the management of treatment-experienced pediatric patients with HIV. [Link]

-

Amazon S3. Selected Properties of Etravirine Other names Intelence, TMC-125 Manufacturer Janssen Inc. Pharmacology/Mechanism of Action A di. [Link]

-

PMC - PubMed Central. Profile of etravirine for the treatment of HIV infection. (2010-02-02). [Link]

-

Friedreich's Ataxia Research Alliance. Etravirine. [Link]

-

NIH. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance. [Link]

-

University of Washington. Etravirine Intelence - Treatment - National HIV Curriculum. [Link]

-

ASM Journals. Factors Associated with Virological Response to Etravirine in Nonnucleoside Reverse Transcriptase Inhibitor-Experienced HIV-1-Infected Patients | Antimicrobial Agents and Chemotherapy. [Link]

-

Oxford Academic. Prevalence and risk factors associated with resistance-associated mutations to etravirine in a cohort of perinatally HIV-infected children. (2013-06-03). [Link]

Sources

- 1. Etravirine - Wikipedia [en.wikipedia.org]

- 2. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Comprehensive Impurity Profiling of Etravirine

Introduction: The Criticality of Impurity Profiling in Etravirine

Etravirine (brand name Intelence) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy of HIV-1 infection, particularly in treatment-experienced patients.[1] As with any pharmaceutical active ingredient, the purity of etravirine is a critical quality attribute directly linked to its safety and efficacy. Impurities can arise from various stages of the manufacturing process, transportation, and storage, or as degradation products.[2][3] These impurities, even at trace levels, can potentially impact the drug's therapeutic window, introduce toxicity, or reduce its shelf life.

This comprehensive guide provides a detailed laboratory protocol for the impurity profiling of etravirine, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and align with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[4]

Understanding the Landscape of Etravirine Impurities

A thorough impurity profiling strategy begins with an understanding of the potential impurities that can be present in the etravirine drug substance and drug product. These are broadly categorized as:

-

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation products formed due to exposure to stress factors like acid, base, light, heat, and oxidation.[3]

-

Inorganic Impurities: These are often reagents, ligands, or catalysts used during the synthesis.

-

Residual Solvents: These are organic volatile chemicals used during the manufacturing process.

This protocol will primarily focus on the identification and quantification of organic impurities, which are of primary concern for etravirine.

Core Protocol: High-Performance Liquid Chromatography (HPLC) for Etravirine and Its Impurities

The cornerstone of etravirine impurity profiling is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique offers the requisite specificity, sensitivity, and resolution to separate etravirine from its potential impurities. The following protocol is a robust method adapted from pharmacopeial monographs and peer-reviewed literature.[2][5][6]

Instrumentation and Reagents

-

HPLC System: A gradient-capable HPLC system equipped with a UV or Photodiode Array (PDA) detector. A Shimadzu HPLC with a PDA detector or equivalent is suitable.[2][5]

-

Column: A reversed-phase column is essential for the separation. An Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) column has been shown to provide excellent resolution.[2][5]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Perchloric acid

-

Water (HPLC grade or Milli-Q)

-

-

Reference Standards: USP Etravirine RS, and any known impurity reference standards.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of etravirine and its impurities.

| Parameter | Condition | Rationale |

| Column | Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) | This column chemistry provides a good balance of retention and selectivity for the separation of etravirine and its related substances.[2][5] |

| Mobile Phase A | 10 mM Ammonium formate in water | Provides good buffering capacity and is compatible with mass spectrometry if LC-MS is used for identification.[6] |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for etravirine and its impurities.[2][5][6] |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0 | 30 | |

| 10 | 30 | |

| 22 | 95 | |

| 35 | 95 | |

| 35.5 | 30 | |

| 42 | 30 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[2][5] |

| Column Temperature | 35 °C | Helps to ensure reproducible retention times and peak shapes.[6] |

| Detector Wavelength | 310 nm | Etravirine and its chromophoric impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[2][5] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[2][5] |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Mobile Phase A (e.g., 10:9 v/v) is a suitable diluent.[6]

-

Standard Stock Solution (Etravirine): Accurately weigh about 25 mg of USP Etravirine RS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.[7]

-

Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 0.1 mg/mL.

-

Sample Preparation (Drug Substance): Prepare the sample solution in the same manner as the Standard Solution, using the etravirine drug substance.

-

Sample Preparation (Drug Product - Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of etravirine and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.

-

The filtered solution is the sample solution.

-

System Suitability

Before commencing sample analysis, the performance of the chromatographic system must be verified. The USP monograph for etravirine specifies system suitability requirements.[6]

| Parameter | Acceptance Criteria |

| Tailing Factor (for Etravirine peak) | Not more than 1.5 |

| Relative Standard Deviation (RSD) of replicate injections | Not more than 2.0% for the etravirine peak area |

| Resolution | As per the specific monograph, if a system suitability mixture is used. |

Analysis and Calculation

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. The percentage of each impurity in the sample is calculated using the following formula:

Where:

-

Area_impurity: The peak area of the individual impurity in the sample chromatogram.

-

Area_standard: The peak area of etravirine in the standard chromatogram.

-

Concentration_standard: The concentration of etravirine in the standard solution.

-

Concentration_sample: The concentration of etravirine in the sample solution.

-

RRF (Relative Response Factor): The RRF of each impurity relative to etravirine. If the RRF is unknown, it is assumed to be 1.0.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.[8][9][10]

Protocol for Forced Degradation of Etravirine

-

Acid Hydrolysis: Dissolve etravirine in a suitable solvent and add 0.1 N HCl. Reflux the solution for a specified period (e.g., 2-8 hours) and then neutralize with 0.1 N NaOH.[3]

-

Base Hydrolysis: Dissolve etravirine in a suitable solvent and add 0.1 N NaOH. Reflux the solution for a specified period and then neutralize with 0.1 N HCl.

-

Oxidative Degradation: Treat a solution of etravirine with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose a solution of etravirine to UV light (e.g., 254 nm) and/or visible light for a specified duration.

After each stress condition, the samples are diluted appropriately and analyzed using the developed HPLC method. The chromatograms are then compared to that of an unstressed sample to identify and quantify the degradation products.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[11][12]

Key Validation Parameters

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for each impurity).

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking the sample with known amounts of impurities at different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of the Experimental Workflow

The following diagrams illustrate the key workflows in the etravirine impurity profiling process.

Caption: Overall workflow for HPLC-based impurity profiling of etravirine.

Caption: Workflow for forced degradation studies of etravirine.

Conclusion

A robust and well-validated impurity profiling protocol is indispensable for ensuring the quality, safety, and efficacy of etravirine. The HPLC method detailed in this application note provides a reliable framework for the separation and quantification of known and unknown impurities. By integrating forced degradation studies and adhering to rigorous validation principles, researchers and drug developers can confidently characterize the impurity profile of etravirine, thereby meeting regulatory expectations and safeguarding public health.

References

-

Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. (2024-12-29). [Link]

-

(PDF) Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. ResearchGate. (2024-11-13). [Link]

-

Analytical Method Development and Validation of Etravirine by RP-UFLC. RJPT. [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

-

Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. ResearchGate. (2023-12-05). [Link]

-

ETRAVIRINE FOR PEAK IDENTIFICATION CRS. EDQM. [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE IN ITS BULK DOSAGE FORM BY USING REVERSE PHASE HIGH PERFORMANCE LIQUI. ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. Amazon S3. (2025-11-28). [Link]

-

Etravirine USP 2025. Trungtamthuoc.com. (2025-02-14). [Link]

-

LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]

-

Intelence, INN-etravirine. European Medicines Agency. [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI. (2022-07-05). [Link]

-

Etravirine Monograph for Professionals. Drugs.com. (2025-02-10). [Link]

-

product monograph. (2017-05-17). [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). [Link]

-

IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

-

Etravirine. PubChem. [Link]

Sources

- 1. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. drugs.com [drugs.com]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biomedres.us [biomedres.us]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Detailed view [crs.edqm.eu]

Application Notes & Protocols: Isotope-Labeled 6-Desamino 6-Chloro Etravirine in Preclinical Research

Abstract

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of isotope-labeled 6-Desamino 6-Chloro Etravirine. Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 infection.[1][2][3] The use of its stable isotope-labeled (SIL) counterpart is critical for accurate bioanalysis. This guide provides in-depth protocols and the scientific rationale for utilizing isotope-labeled this compound as an internal standard in mass spectrometry-based assays for pharmacokinetic (PK), drug-drug interaction (DDI), and metabolic stability studies.

Introduction: The Significance of Etravirine and Isotope-Labeled Internal Standards

Etravirine (brand name Intelence) is a second-generation NNRTI, distinguished by its high genetic barrier to resistance, making it effective against HIV-1 strains that are resistant to first-generation NNRTIs.[2][4] Its metabolism is complex, primarily mediated by cytochrome P4_50_ (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5][6][7] This extensive metabolism necessitates precise and accurate quantification of the drug in biological matrices to understand its pharmacokinetic profile and potential for drug-drug interactions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity and specificity. The reliability of LC-MS/MS data is heavily dependent on the use of a suitable internal standard (IS).[8][9] An ideal IS should have physicochemical properties nearly identical to the analyte to compensate for variability in sample preparation and instrument response.[8][10] Stable isotope-labeled (SIL) analogues of the analyte, such as ¹³C₃-labeled this compound, are considered the gold standard for internal standards in quantitative bioanalysis.[8][10][11]

Key Applications and Methodologies

The principal application of isotope-labeled this compound is as an internal standard for the accurate quantification of Etravirine in various in vitro and in vivo studies.

Metabolic Stability Assays

Causality Behind Experimental Choices: Metabolic stability assays are crucial in early drug development to predict a drug's half-life and oral bioavailability. These assays typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes. By measuring the rate of disappearance of the parent drug over time, we can estimate its intrinsic clearance. The use of an SIL-IS is critical to correct for any analytical variability, ensuring that the measured decrease in concentration is due to metabolism and not experimental artifact.

Experimental Workflow for Metabolic Stability:

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Reagent Preparation:

-

Prepare a stock solution of Etravirine (e.g., 10 mM in DMSO).

-

Prepare a stock solution of isotope-labeled this compound (IS) (e.g., 1 mM in DMSO).

-

Thaw Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation Procedure:

-

Pre-warm the HLM in the phosphate buffer at 37°C for 5-10 minutes.

-

Add Etravirine to the HLM suspension to a final concentration of 1 µM.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the IS.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Calculate the peak area ratio of Etravirine to the IS for each time point.

-

Plot the natural logarithm of the percentage of Etravirine remaining versus time.

-

The slope of the line gives the rate constant of metabolism, which can be used to calculate the half-life (t½) and intrinsic clearance (CLint).

-

| Parameter | Formula |

| Half-life (t½) | 0.693 / elimination rate constant (k) |

| Intrinsic Clearance (CLint) | (V / P) * k |

| V = incubation volume, P = protein concentration |

Drug-Drug Interaction (DDI) Studies

Causality Behind Experimental Choices: Since Etravirine is metabolized by multiple CYP enzymes, there is a potential for DDIs with co-administered drugs that are inhibitors or inducers of these enzymes.[1][5] In vitro DDI studies, particularly CYP inhibition assays, are essential to predict these interactions. By measuring the effect of a potential inhibitor on the metabolism of Etravirine, the IC₅₀ (half-maximal inhibitory concentration) can be determined. The SIL-IS ensures the accuracy of the Etravirine quantification in the presence of other compounds.

Experimental Workflow for CYP Inhibition:

Caption: Workflow for an in vitro CYP inhibition assay.

Detailed Protocol: CYP Inhibition Assay

-

Reagent Preparation:

-

Prepare stock solutions of Etravirine, the test inhibitor, and the IS.

-

Use HLM and an NADPH regenerating system as in the metabolic stability assay.

-

-

Incubation Procedure:

-

Pre-incubate HLM with various concentrations of the test inhibitor for a short period (e.g., 10 minutes) at 37°C.

-

Add Etravirine to the incubation mixture.

-

Initiate the reaction with the NADPH regenerating system and incubate for a fixed time.

-

-

Sample Processing and Analysis:

-

Follow the same quenching, sample processing, and LC-MS/MS analysis steps as in the metabolic stability protocol.

-

-

Data Analysis:

-

Calculate the rate of Etravirine metabolism at each inhibitor concentration.

-

Determine the percent inhibition relative to a control incubation without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Pharmacokinetic (PK) Studies

Causality Behind Experimental Choices: PK studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids, such as plasma, over time is essential for determining key PK parameters. Given the inter-individual variability in patient matrices, a SIL-IS is crucial to correct for differences in sample recovery and matrix effects, leading to reliable PK data.[9]

Detailed Protocol: Quantification of Etravirine in Human Plasma

-

Sample Collection and Storage:

-

Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add a solution of the IS in a protein-precipitating solvent like acetonitrile.

-

Vortex to ensure thorough mixing and protein precipitation.

-

Centrifuge to pellet the proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

Typical Mass Transitions for LC-MS/MS Analysis:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Etravirine | 436.0 | 225.1 |

| Isotope-Labeled IS | 439.0 | 228.1 |

| (Note: Exact m/z values may vary depending on the specific isotope labeling and instrument.) |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Etravirine to the IS against the known concentrations of calibration standards.

-

Determine the concentration of Etravirine in the study samples by interpolation from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Conclusion

The use of isotope-labeled this compound as an internal standard is indispensable for the accurate and precise quantification of Etravirine in a variety of preclinical and clinical studies. The protocols and workflows detailed in this guide provide a robust framework for conducting high-quality bioanalytical work, ensuring data integrity and supporting the continued development and safe use of Etravirine. Adherence to these methodologies and a thorough understanding of the underlying scientific principles will enable researchers to generate reliable data that meets regulatory expectations.

References

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

-

National Institutes of Health (NIH). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

-

European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]

-

PubMed. Clinical pharmacokinetics and pharmacodynamics of etravirine. Available from: [Link]

-

University of Liverpool. Etravirine PK Fact Sheet. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

-

National Institutes of Health (NIH). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). bioanalytical method validation and study sample analysis m10. Available from: [Link]

-

ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available from: [Link]

-

BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available from: [Link]

-

Springer. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Available from: [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available from: [Link]

-

ResearchGate. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. Available from: [Link]

-

MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

-

Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

-

Wikipedia. Etravirine. Available from: [Link]

-

Springer. Development of a practical synthesis of etravirine via a microwave-promoted amination. Available from: [Link]

-

National Institutes of Health (NIH). Bioanalytical method validation: An updated review. Available from: [Link]

-

Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

- Google Patents. US8653266B2 - Process for the production of etravirine.

-

Veeprho. Etravirine Impurities and Related Compound. Available from: [Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etravirine - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Troubleshooting & Optimization

minimizing etravirine degradation to 6-Desamino 6-Chloro Etravirine during storage

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice on minimizing the degradation of etravirine, specifically focusing on the formation of the potential degradant, 6-Desamino 6-Chloro Etravirine, during storage and experimental handling. As Senior Application Scientists, we have synthesized the available technical data with practical, field-proven insights to ensure the integrity of your research.

Overview of Etravirine Degradation

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its chemical stability is a critical factor in research and development to ensure accurate and reproducible results. While generally stable under recommended storage conditions, etravirine can degrade under various stress factors, including exposure to moisture, light, and certain chemical environments.

One potential degradation product is this compound. While the precise mechanism of its formation during storage is not extensively detailed in the public literature, its availability as a chemical reference standard suggests it is a recognized related substance that can arise as a synthetic byproduct or a degradant.[2][3] Understanding the factors that contribute to its formation is crucial for maintaining the purity of etravirine samples.

This guide will address frequently asked questions, provide troubleshooting protocols, and offer detailed experimental procedures to help you mitigate the risk of etravirine degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a potential impurity and degradation product of etravirine with the CAS number 269055-76-7 and molecular formula C20H13BrClN5O.[2][3] Its formation signifies the chemical alteration of the parent etravirine molecule, which can impact the accuracy of experimental results, reduce the potency of the active pharmaceutical ingredient (API), and introduce a new, potentially reactive chemical entity into your experiments.

Q2: What are the primary factors that can lead to the degradation of etravirine?

A2: Based on forced degradation studies and the chemical nature of etravirine, the primary factors contributing to its degradation are:

-

Moisture: Etravirine should be protected from moisture.[2][4] Hydrolysis of the 6-amino group on the pyrimidine ring is a plausible initial step in the formation of various degradants.

-

Light: Photodegradation can occur, and therefore, etravirine should be stored in light-resistant containers.[5]

-

Temperature: Elevated temperatures can accelerate degradation processes.[5]

-

pH: Etravirine has shown susceptibility to degradation in both acidic and alkaline conditions in forced degradation studies.[6]

-

Oxidative Stress: Exposure to oxidizing agents can also lead to the formation of degradation products.[6]

Q3: What is the plausible mechanism for the formation of this compound?

A3: While not definitively established in the literature for storage conditions, a plausible pathway for the formation of this compound involves a two-step process. The first step is likely the hydrolysis of the 6-amino group of the etravirine pyrimidine ring to a hydroxyl group. This intermediate could then undergo a substitution reaction where the hydroxyl group is replaced by a chlorine atom. The source of the chlorine could be residual chlorinated solvents from synthesis or other trace chloride ion contaminants in the storage environment.

Q4: What are the official recommended storage conditions for etravirine?

A4: Etravirine should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[7] It is crucial to keep it in its original, tightly closed container and protect it from moisture.[2][4][7] Many commercial preparations include a desiccant to absorb any ambient moisture.[7]

Q5: How can I detect and quantify etravirine and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the analysis of etravirine and its impurities.[6][8][9] These techniques, often coupled with mass spectrometry (LC-MS/MS), allow for the separation, identification, and quantification of the parent drug and its degradation products with high sensitivity and specificity.[10][11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Unexpected peaks observed during HPLC/UPLC analysis of stored etravirine. | 1. Degradation of etravirine due to improper storage. 2. Contamination of the sample or mobile phase. | 1. Verify storage conditions (temperature, humidity, light exposure). Ensure the container is tightly sealed and a desiccant is present if required. 2. Analyze a freshly prepared standard of etravirine to confirm the identity of the main peak. 3. If a peak corresponding to the retention time of this compound is suspected, confirm its identity using a reference standard and/or LC-MS/MS analysis. |

| Loss of etravirine concentration over time in a solution-based experiment. | 1. Hydrolysis or other degradation in the chosen solvent. 2. Adsorption of etravirine to the container surface. | 1. Assess the stability of etravirine in the specific solvent system and at the experimental temperature. Consider using a less reactive solvent or adjusting the pH if appropriate. 2. Use low-adsorption vials (e.g., silanized glass or specific polymers) for storing etravirine solutions. |

| Inconsistent results in bioassays or other functional experiments. | 1. Variable levels of etravirine degradation products affecting the assay. 2. Inaccurate initial concentration of etravirine due to degradation. | 1. Routinely check the purity of the etravirine stock using HPLC/UPLC before each experiment. 2. Prepare fresh stock solutions of etravirine for critical experiments. 3. If degradation is unavoidable, attempt to identify and synthesize the major degradation products to test their activity in the assay separately. |

Visualizing the Plausible Degradation Pathway

The following diagram illustrates a potential pathway for the degradation of etravirine to this compound.

Caption: Plausible degradation of etravirine.

Experimental Protocols

Protocol 1: Stability Assessment of Etravirine in a New Solvent System

This protocol outlines a forced degradation study to assess the stability of etravirine in a novel solvent system.

Materials:

-

Etravirine reference standard

-

Solvent system to be tested

-

HPLC or UPLC system with a suitable C18 column

-

pH meter

-

Incubator or water bath

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve etravirine in the solvent system to a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC/UPLC to determine the initial peak area of etravirine and to check for any pre-existing impurities.

-

Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions:

-

Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

-

Acidic Hydrolysis: Adjust the pH to 2 with 0.1 M HCl and incubate at room temperature.

-

Alkaline Hydrolysis: Adjust the pH to 12 with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Stress: Add a small volume of 3% hydrogen peroxide and incubate at room temperature.

-

Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC/UPLC.

-

Data Analysis: Calculate the percentage of etravirine remaining and the percentage of each degradation product formed at each time point. This will provide a stability profile of etravirine in the tested solvent system.

Protocol 2: Routine Quality Control of Etravirine Stock Solutions

This protocol provides a quick method for the routine quality control of etravirine stock solutions.

Materials:

-

Etravirine stock solution

-

HPLC or UPLC system with a validated method for etravirine analysis

-

Etravirine reference standard

Procedure:

-

System Suitability: Inject a freshly prepared etravirine reference standard solution to ensure the HPLC/UPLC system is performing correctly (check retention time, peak shape, and area reproducibility).

-

Sample Analysis: Inject the etravirine stock solution to be tested.

-

Purity Assessment: Compare the chromatogram of the stock solution to the reference standard. The purity of the stock solution can be estimated by the area percentage of the main etravirine peak relative to the total area of all peaks.

-

Acceptance Criteria: Establish an acceptance criterion for the purity of the stock solution (e.g., >99.0%). If the purity falls below this threshold, the stock solution should be discarded and a fresh one prepared.

Quantitative Data Summary

| Parameter | Recommended Condition | Reference |

| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [7] |

| Protection from Moisture | Store in a tightly closed container with desiccant | [2][4][7] |

| Protection from Light | Store in a light-resistant container | [5] |

References

- Heine, T., et al. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies.

-

PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Etravirine Impurities and Related Compound. Retrieved from [Link]

-

Drugs.com. (2025). Etravirine Monograph for Professionals. Retrieved from [Link]

-

Janssen Medical Information. (n.d.). INTELENCE® (etravirine) Repackaging. Retrieved from [Link]

-

Clinical Info .HIV.gov. (n.d.). Etravirine Patient Drug Record. National Institutes of Health. Retrieved from [Link]

- Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542.

- Anderson, P. L., et al. (2011). Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. Journal of pharmaceutical and biomedical analysis, 56(2), 319–325.

- Kumar, A., et al. (2014). Stability Indicating RP–HPLC Method for The Estimation of Etravirine in Pure and Tablet Dosage Form. International Journal of Pharmamedix India, 2(4), 1-8.

-

Patsnap. (2024). What is the mechanism of Etravirine? Retrieved from [Link]

- Antunes, A. M., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Toxicology letters, 290, 1-11.

-

Wikipedia. (n.d.). Etravirine. Retrieved from [Link]

- Reddy, B. R., et al. (2015). Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(12), 65-73.

- Rockstroh, J. K., & Clotet, B. (2009). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. Clinical infectious diseases, 48(6), 821-828.

- Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 9. Etravirine: a review of its use in the management of treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Microwave-Promoted Synthesis of Etravirine Precursors

Welcome to the technical support center for the optimization of microwave-promoted synthesis of etravirine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic approach. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction to Microwave-Assisted Synthesis of Etravirine Precursors

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component in highly active antiretroviral therapy (HAART).[1][2] Traditional synthetic routes to its diarylpyrimidine core often suffer from long reaction times and modest yields.[1][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering benefits such as rapid heating, increased reaction rates, and improved yields.[5][6][7] This guide will focus on troubleshooting the key steps in the microwave-promoted synthesis of etravirine precursors, particularly the critical amination reaction.[1][3]

Frequently Asked Questions (FAQs)

Here are some common questions that arise when undertaking the microwave-promoted synthesis of etravirine precursors:

Q1: Why is microwave synthesis preferred for the amination step in the etravirine synthesis pathway?

A1: Conventional heating methods for the amination step can be exceedingly slow, often requiring reaction times of 12 hours or more.[1][3] Microwave irradiation dramatically accelerates this process, reducing the reaction time to as little as 15 minutes.[1][3][4] This rapid and uniform heating minimizes the formation of degradation byproducts, leading to a cleaner reaction profile and a higher overall yield.[1][3]

Q2: What are the key parameters to control in a microwave-assisted reaction for etravirine precursor synthesis?

A2: The critical parameters to monitor and control are:

-

Temperature: This is often the most influential parameter. The reaction rate is highly dependent on temperature.

-

Time: Microwave synthesis allows for precise control over the reaction time, which is significantly shorter than conventional methods.

-

Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy and solubilize the reactants. High-boiling polar solvents like N-methylpyrrolidone (NMP) are often used.[1][4]

-

Pressure: As the reaction is heated in a sealed vessel, pressure will build up. Monitoring the pressure ensures the reaction is proceeding safely.[1][4]

Q3: What are the expected yields for the microwave-promoted amination step?